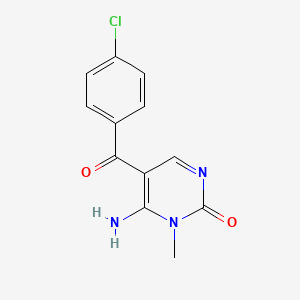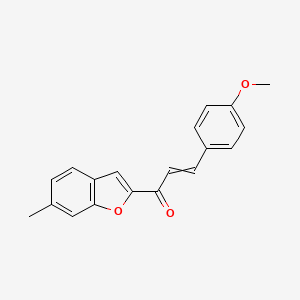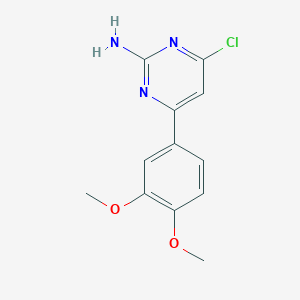
4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C12H11ClN2O2.
準備方法
The synthesis of 4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine typically involves the reaction of 3,4-dimethoxyaniline with 4,6-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反応の分析
4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the chlorine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
科学的研究の応用
4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as a scaffold for developing kinase inhibitors, particularly targeting Aurora kinase A, which is involved in cell cycle regulation and cancer progression.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It has been used in studies to understand its interactions with biological targets and its effects on cellular processes.
作用機序
The mechanism of action of 4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as Aurora kinase A. The compound inhibits the kinase activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The binding mode and interactions with the kinase have been elucidated through in silico docking studies .
類似化合物との比較
4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
4-Chloro-6-bromothieno[3,2-d]pyrimidine: This compound has a similar pyrimidine core but with different substituents, leading to distinct chemical and biological properties.
4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
645401-60-1 |
|---|---|
分子式 |
C12H12ClN3O2 |
分子量 |
265.69 g/mol |
IUPAC名 |
4-chloro-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3O2/c1-17-9-4-3-7(5-10(9)18-2)8-6-11(13)16-12(14)15-8/h3-6H,1-2H3,(H2,14,15,16) |
InChIキー |
HLMJWADPGOTIAZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


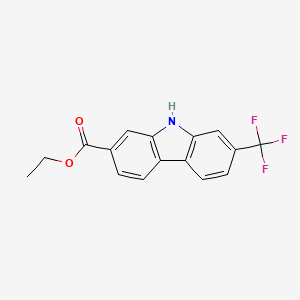
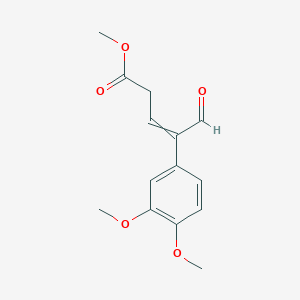
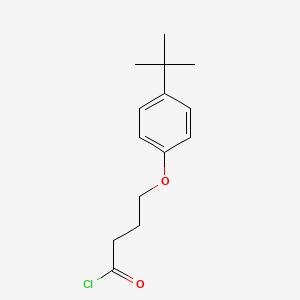
propanedinitrile](/img/structure/B12593916.png)
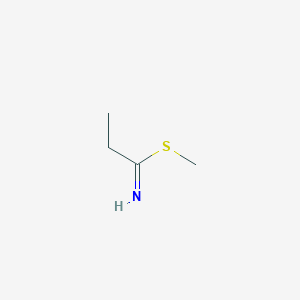
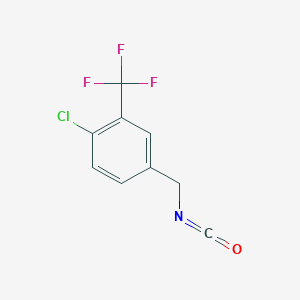
![Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane](/img/structure/B12593932.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
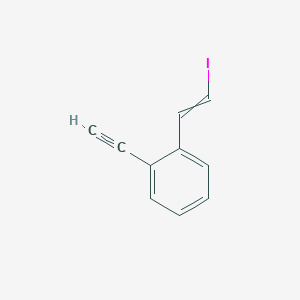
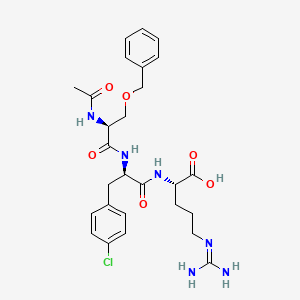
![Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol](/img/structure/B12593968.png)
